molecular formula C26H23ClN4O3 B12155705 (2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide

(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide

Cat. No.: B12155705
M. Wt: 474.9 g/mol
InChI Key: VKOGNGMVEJKFJB-QJOMJCCJSA-N
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Description

The compound "(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonylamino)prop-2-enamide" is a structurally complex small molecule featuring a conjugated enamide backbone with multiple aromatic and heterocyclic substituents. Its key structural elements include:

  • A phenylcarbonylamino group that may participate in hydrogen bonding or act as a pharmacophore.
  • A 3-imidazolylpropyl side chain, which could enhance solubility or serve as a binding motif in biological systems (e.g., kinase inhibition or receptor modulation) .

The Z-configuration of the enamide group likely influences its stereoelectronic properties and binding specificity.

Properties

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H23ClN4O3/c27-21-9-4-8-20(16-21)24-11-10-22(34-24)17-23(30-25(32)19-6-2-1-3-7-19)26(33)29-12-5-14-31-15-13-28-18-31/h1-4,6-11,13,15-18H,5,12,14H2,(H,29,33)(H,30,32)/b23-17-

InChI Key

VKOGNGMVEJKFJB-QJOMJCCJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCCCN4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common approaches:

  • Condensation Reaction
    • Starting materials: 3-chlorobenzaldehyde, furan-2-carbaldehyde, imidazole, and phenyl isocyanate.
    • Reaction conditions: The reaction proceeds under basic conditions, typically using a strong base like sodium hydroxide (NaOH).
    • Key steps: Condensation of aldehydes, followed by imidazole addition and isocyanate coupling.
    • Yield: Moderate to good yields.
  • Multicomponent Reaction (MCR)
    • Starting materials: 3-chlorobenzaldehyde, furan-2-carbaldehyde, imidazole, and phenyl isocyanate.
    • Reaction conditions: MCRs often occur in a one-pot fashion, combining all reagents simultaneously.
    • Key steps: Formation of multiple bonds in a single step.
    • Yield: Generally high yields.

Industrial Production

The industrial production of this compound involves scaling up the synthetic routes mentioned above. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactivity

    Oxidation: The furan ring is susceptible to oxidation under harsh conditions.

    Reduction: Reduction of the imidazole moiety can occur using reducing agents like lithium aluminum hydride (LiAlH).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Amide Hydrolysis: The carbonyl group in the amide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents

    Oxidation: KMnO, CrO, or HO.

    Reduction: LiAlH, NaBH.

    Substitution: NaOH, NaN, or alkoxides.

    Amide Hydrolysis: HCl, NaOH.

Major Products

  • Oxidation: Furan ring oxidation products.
  • Reduction: Reduced imidazole derivatives.
  • Substitution: Various substituted derivatives.
  • Amide Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

Structural Characteristics

This compound features a central prop-2-enamide framework, with diverse functional groups including:

  • Chlorophenyl moiety
  • Furyl group
  • Imidazolylpropyl side chain

These components suggest significant potential for interaction with various biological targets, making it a candidate for further investigation in therapeutic applications.

Biological Activities

Preliminary studies indicate that compounds with similar frameworks may exhibit a range of biological activities, including:

  • Anticancer properties : Compounds with furan and imidazole rings have been noted for their ability to inhibit cancer cell proliferation.
  • Antimicrobial effects : The presence of the chlorophenyl group may enhance activity against bacterial strains.
  • Anti-inflammatory action : The phenylcarbonyla mino structure is associated with modulation of inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound and its analogs:

  • Anticancer Activity : A study demonstrated that derivatives of similar structures showed significant cytotoxic effects against multiple cancer cell lines, suggesting that the imidazole component plays a crucial role in enhancing bioactivity .
  • Antimicrobial Properties : Research has indicated that compounds containing halogenated phenyl groups exhibit broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : Investigations into related compounds have shown promising results in reducing inflammation markers in vitro, indicating potential therapeutic benefits for inflammatory diseases .

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues involve variations in aryl substituents, heterocycles, or side chains. Key examples include:

Compound Name Key Structural Differences Hypothesized Impact on Properties
Target Compound 3-chlorophenyl-furan, imidazolylpropyl Enhanced hydrophobicity; kinase inhibition
(2Z)-2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide () Nitrophenyl vs. chlorophenyl; cyano vs. phenylcarbonylamino Increased electron-withdrawing effects; altered binding affinity
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () Thiadiazole core vs. furan; phenylpropyl side chain Reduced aromatic conjugation; divergent biological targets (e.g., antimicrobial vs. kinase inhibition)

Key Observations :

  • Chlorophenyl vs.
  • Furan vs. Thiadiazole : Thiadiazoles () exhibit greater polarity due to sulfur and nitrogen atoms, which may improve aqueous solubility but reduce membrane permeability relative to furan-containing analogues .
Physicochemical and Bioactivity Trends

Using the chemical similarity hypothesis (), structural parallels suggest shared modes of action but divergent potencies or selectivity:

  • Imidazole vs. Non-Heterocyclic Side Chains: The imidazolylpropyl group in the target compound may enhance interactions with histidine-rich binding pockets (e.g., kinases or GPCRs), whereas alkyl chains (e.g., in ) prioritize hydrophobic interactions .
  • Enamide Configuration : The Z-configuration likely enforces a planar geometry, optimizing π-stacking with aromatic residues in target proteins. E-isomers would exhibit steric clashes, reducing affinity .

Biological Activity

The compound (2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide , also known by its IUPAC name, exhibits significant biological activity that has garnered interest in medicinal chemistry and pharmacology. Its complex structure, featuring a furan moiety and multiple aromatic rings, suggests potential interactions with various biological targets.

  • Molecular Formula : C26H23ClN4O3
  • Molecular Weight : 474.9 g/mol
  • CAS Number : [Not specified in the search results]

This compound is characterized by its unique arrangement of functional groups, which may contribute to its biological effects.

Research indicates that compounds with similar structures often interact with key biological pathways. The presence of the imidazole group suggests potential activity as a kinase inhibitor, while the furan and chlorophenyl groups may enhance lipophilicity and cellular uptake.

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing furan moieties have been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of furans have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways associated with tumor growth .
    • A study highlighted that structural modifications in furan derivatives could significantly alter their potency against cancer cells, suggesting that (2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide might exhibit similar behavior .
  • Antimicrobial Properties :
    • The compound's structure may also confer antimicrobial activity. Research on related furan compounds has demonstrated effectiveness against bacterial strains, indicating a potential for this compound to inhibit microbial growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of specific bacterial strains
Kinase InhibitionPotential inhibition of key signaling pathways

Case Study: Anticancer Efficacy

In a recent study involving similar compounds, it was found that modifications to the furan ring significantly increased the cytotoxicity against breast cancer cell lines. The study utilized a series of assays to evaluate cell viability post-treatment with various concentrations of furan derivatives, revealing dose-dependent effects .

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